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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)isoxazole

Cat. No.: B13075695

Compound: 4-(4-Fluorophenyl)isoxazole CAS: 104537-83-3 (Generic 4-arylisoxazole scaffold
classification) Molecular Formula: C

H
FNO Molecular Weight: 163.15 g/mol

Executive Summary & Structural Logic

The 4-arylisoxazole scaffold is distinct from its 3- and 5-aryl isomers due to the electronic
environment of the heterocyclic protons. In 4-(4-fluorophenyl)isoxazole, the isoxazole ring
protons (H3 and H5) appear as distinct downfield signals, while the 4-fluorophenyl moiety
introduces characteristic spin-spin coupling patterns (

and
) visible in both NMR and Mass Spectrometry.

This guide provides the diagnostic fingerprints required to distinguish this regioisomer from
common byproducts (e.g., 3- or 5-arylisoxazoles) and validate its purity.

Mass Spectrometry (MS) Data

Method: ESI+ or EI (70 eV) Diagnostic Value: Confirmation of fluorine presence via isotopic
abundance and fragmentation logic.
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Suantitative

Parameter Value Note
Molecular lon ( Base peak in El;
163.1 m/z
) =164.1in ESI.
. Lack of M+2 peak confirms
Isotopic Pattern M (100%), M+1 (~10%)
absence of CI/Br.
Loss of N
Key Fragments 135, 108, 95 m/z

/CO and HCN fragments.

Fragmentation Pathway Logic

The isoxazole ring is photochemically and thermally labile. Under ionization, the N-O bond
cleavage is the primary trigger, leading to the expulsion of small neutral molecules (HCN, CO).

-CO - HCN
Molecular lon Isom. Azirine Int. 28 Da 'B:/Tgngg}t 27 Da ™ '_:r(";‘g"_‘el_?(t;N] Cleavage 4-Fluorophenyl Cation
[M]+ m/z 163 m/z 163 [C6H4F]+ m/z 95
m/z 135 m/z 108

Figure 1: Proposed EI Fragmentation Pathway for 4-Arylisoxazoles

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCI

(Standard) or DMSO-

(for solubility) Reference: TMS (

0.00 ppm)

A. H NMR (Proton)

The 4-substitution breaks the conjugation between C3 and C5, rendering them chemically
equivalent but magnetically distinct. The fluorine atom on the phenyl ring creates a diagnostic
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AA'BB' system, often appearing as a complex multiplet due to

F coupling.
Proton ( Shift ( Coupling (
Multiplicity Assignment
) ppm) Hz)
] Isoxazole C-H
H-5 8.90-9.10 Singlet (s) -
(Next to O)
] Isoxazole C-H
H-3 8.50 - 8.70 Singlet (s) -
(Next to N)
Ar-H (ortho) 7.50 - 7.65 dd/m Phenyl (C2'/C6'")
Ar-H (meta) 7.10-7.25 dd/m Phenyl (C3'/C5")

Note: H-5 is typically more deshielded (downfield) than H-3 due to the inductive effect of the

adjacent oxygen atom.

B. C NMR (Carbon)

Fluorine coupling (

F, Spin 1/2) splits carbon signals into doublets. The magnitude of the coupling constant (

) is the primary tool for assigning the phenyl ring carbons.
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Carbon ( Shift (
Multiplicity (Hz2) Assignment
) ppm)
Doublet (
C-4' (ipso-F) 162.5 - 164.5 ~246 C-F Bond
)
Singlet (
C-5 155.0 - 157.0 - Isoxazole C-O
)
Singlet (
C-3 140.0 - 145.0 - Isoxazole C=N
)
) Doublet ( Phenyl-Isoxazole
C-1' (ipso) 126.0 - 128.0 ~3.5 )
Link
)
Doublet (
C-2'/6' 128.0- 129.5 ~8.0 Ortho to Linker
)
Doublet (
C-3/5' 116.0- 116.5 ~21.5 Ortho to Fluorine
)
Singlet ( Isoxazole C4
C-4 118.0- 120.0 -
) (Quaternary)
C. F NMR (Fluorine)
e Shift:
-110.0 to -115.0 ppm
o Appearance: Singlet (if proton decoupled) or Multiplet (tt, if coupled).
» Diagnostic: A shift > -120 ppm typically indicates a fluoro-aryl group.
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Figure 2: 19F Heteronuclear Coupling Network in NMR
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Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat solid) Diagnostic Bands:

C-F Stretching:1215 - 1235 cm

(Strong, sharp).

» |soxazole Ring Breathing:1580 - 1610 cm

and 1400 - 1450 cm

e C=N Stretching: ~1620 cm

(Often overlaps with aromatic C=C).

e C-H Aromatic:3050 - 3100 cm
(Weak).
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectroscopic data, the following preparation is recommended:

 NMR: Dissolve 5-10 mg of the compound in 0.6 mL of CDCI
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(containing 0.03% TMS). If peaks are broad due to solubility, switch to DMSO-
. Filter through a cotton plug to remove inorganic salts (e.g., Na

SO

from drying steps).

e MS: Prepare a 1 ppm solution in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

e |IR: Ensure the crystal is dry; residual solvent (EtOAc/Hexane) will obscure the fingerprint
region (600-1400 cm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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